![molecular formula C16H19N B12828703 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline](/img/structure/B12828703.png)
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline: is an organic compound with a complex structure that includes a benzoisoquinoline core. This compound is characterized by the presence of four methyl groups attached to the core structure, which significantly influences its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction might involve the use of strong acids or bases to facilitate the formation of the benzoisoquinoline ring system.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to minimize by-products and enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or alkyl halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
Chemistry: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is used as a building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be used in various chemical reactions and processes.
Biology and Medicine: In biological and medical research, this compound may be used to study the effects of specific structural modifications on biological activity. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other materials that require specific chemical properties. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism by which 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical reactions or biological systems.
相似化合物的比较
- 1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 1,1,2,3-Tetramethyl-1H-benzo[e]indol-3-ium iodide
- 1,2,3,3-Tetramethyl-3H-indolium iodide
Comparison: 1,1,3,3-Tetramethyl-2,3-dihydro-1H-benzo[de]isoquinoline is unique due to its specific arrangement of methyl groups and the benzoisoquinoline core. This structure imparts distinct chemical properties, such as reactivity and stability, which may differ from similar compounds. For example, the presence of additional methyl groups can influence the compound’s solubility, boiling point, and reactivity in chemical reactions.
属性
分子式 |
C16H19N |
|---|---|
分子量 |
225.33 g/mol |
IUPAC 名称 |
1,1,3,3-tetramethyl-2H-benzo[de]isoquinoline |
InChI |
InChI=1S/C16H19N/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3,4)17-15/h5-10,17H,1-4H3 |
InChI 键 |
XOPPJWVDEUXBOT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC3=C2C(=CC=C3)C(N1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


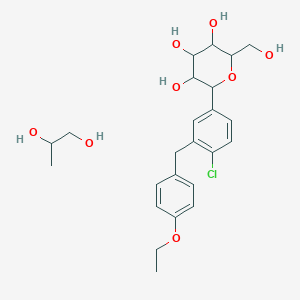
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
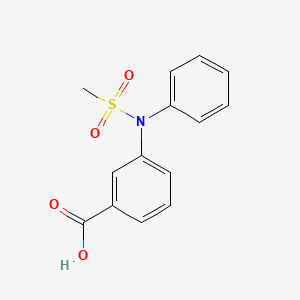
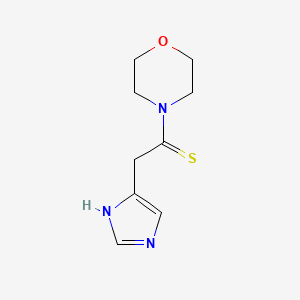
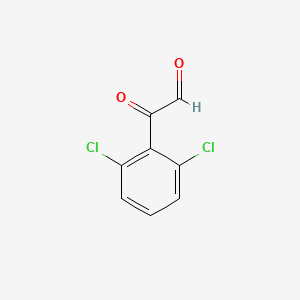
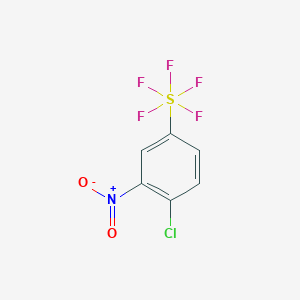
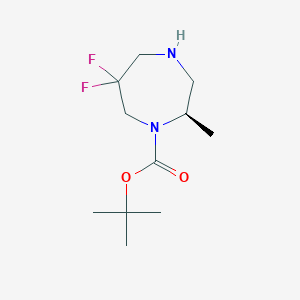
![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

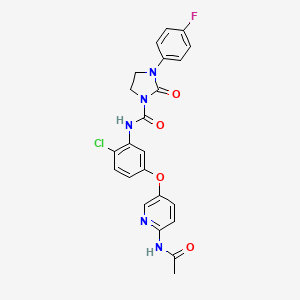

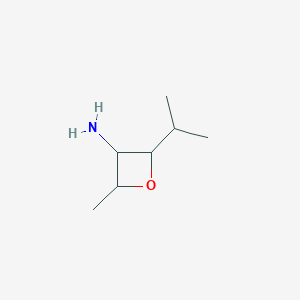
![3-(4-Chloro-1-oxo-1,3-dihydro-2h-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione](/img/structure/B12828709.png)

